

Application of Nickel Tartrate in Electroplating Baths: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: NICKEL TARTRATE

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Introduction

Nickel tartrate, and more commonly the tartrate ion introduced from salts like sodium potassium tartrate (Rochelle salt), serves as a crucial complexing agent in a variety of nickel and nickel alloy electroplating baths. Its primary function is to form stable complexes with nickel ions (Ni^{2+}) in the electrolyte. This complexation offers several advantages over traditional Watts-type baths, particularly in the electrodeposition of nickel alloys and composite coatings. The tartrate ligand can prevent the precipitation of nickel hydroxide at higher pH values, act as a pH buffer, and modify the electrochemical behavior of the depositing metal ions. These effects significantly influence the properties of the final electrodeposited layer, including its morphology, hardness, corrosion resistance, and internal stress. This document provides detailed application notes and experimental protocols for the use of tartrate in nickel electroplating, with a focus on its role in specialized plating systems.

Role of Tartrate in Electroplating Baths

The tartrate anion, a dicarboxylic acid, is an effective chelating agent for divalent metal ions like Ni^{2+} . In electroplating solutions, the formation of nickel-tartrate complexes leads to several beneficial effects:

- **Prevention of Hydroxide Precipitation:** By complexing with Ni^{2+} ions, tartrate keeps them in solution at pH values where they would typically precipitate as nickel hydroxide. This allows

for plating at higher pH ranges, which can be advantageous for certain applications.

- **pH Buffering:** The tartrate ions in the bath can act as a buffer, helping to maintain a stable pH at the cathode surface, where the reduction of water or hydrogen ions can cause a local increase in pH.
- **Modification of Deposit Properties:** The presence of the nickel-tartrate complex alters the kinetics of nickel deposition. This can lead to changes in the grain structure of the deposit, often resulting in finer, more compact coatings. In alloy plating, it facilitates the co-deposition of metals with different standard electrode potentials.
- **Influence on Alloy and Composite Plating:** Tartrate is particularly valuable in the electrodeposition of nickel alloys such as nickel-molybdenum (Ni-Mo), nickel-tungsten (Ni-W), and zinc-nickel (Zn-Ni), as well as nickel-nanodiamond composite coatings. It helps to control the deposition rates of the individual metals and promotes the incorporation of particles into the nickel matrix.^[1]

Data Presentation

The following tables summarize quantitative data from studies on electroplating baths containing tartrate. It is important to note that much of the available quantitative data pertains to nickel alloy and composite coatings, where tartrate's role is most pronounced.

Table 1: Effect of Nanodiamond Concentration on Properties of Nickel Coatings from a Tartrate Electrolyte

Nanodiamond Concentration (g/L)	Corrosion Current Density (I _{corr}) (μA/cm ²)	Microhardness (HV)
0	0.41	~200
0.05	0.14	~350

Data extracted from a study on nanocrystalline Ni and Ni-diamond coatings obtained by electrodeposition from a tartrate electrolyte at ambient temperature.^[1]

Table 2: Composition of a Ni-Mo Alloy Plating Bath with Tartrate

Component	Concentration
Nickel Sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$)	55 g/L
Sodium Molybdate ($\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$)	13 g/L
Sodium Citrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$)	94 g/L
28% Ammonia Water	36 ml/L
Complexing Agent Type	Citrate/Tartrate
pH (adjusted with sulfuric acid)	9.0

This table provides a typical composition for a Ni-Mo alloy plating bath, where tartrate can be used as a complexing agent.[\[2\]](#)

Table 3: Composition of a Non-Cyanide Alkaline Zn-Ni Alloy Bath with Tartrate

Component	Concentration
Zinc Oxide (ZnO)	0.012 M
Nickel Sulfate (NiSO_4)	0.005 M
Sodium Hydroxide (NaOH)	0.38 M
Tartrate	0.11 M

This composition is for a non-cyanide alkaline bath for electrodepositing Zn-Ni alloys, utilizing tartrate as a complexing agent for Ni^{2+} ions.[\[3\]](#)

Experimental Protocols

The following are detailed protocols for the preparation and use of nickel electroplating baths containing tartrate.

Protocol 1: Preparation and Operation of a Nickel-Nanodiamond Composite Electroplating Bath with

Tartrate

This protocol describes the preparation of an electroplating bath for depositing nickel-nanodiamond composite coatings, which exhibit enhanced microhardness and corrosion resistance.

1. Materials and Reagents:

- Nickel Sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$)
- Nickel Chloride ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Boric Acid (H_3BO_3)
- Sodium Potassium Tartrate ($\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$)
- Nanodiamonds (5 nm average particle size)
- Deionized water
- Substrate material (e.g., copper or steel coupons)
- Standard laboratory glassware and equipment
- DC power supply
- Magnetic stirrer and hotplate
- pH meter

2. Bath Preparation (for 1 Liter):

- Dissolve 240 g of Nickel Sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) in 500 mL of deionized water with gentle heating and stirring.
- In a separate beaker, dissolve 45 g of Nickel Chloride ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) and 30 g of Boric Acid (H_3BO_3) in 200 mL of deionized water.
- Add the second solution to the first solution with continuous stirring.

- Dissolve 30 g of Sodium Potassium Tartrate in 100 mL of deionized water and add it to the main solution.
- Disperse 0.05 g of nanodiamonds in 50 mL of deionized water using an ultrasonic bath for 30 minutes to ensure a stable suspension.
- Add the nanodiamond suspension to the plating bath under vigorous stirring.
- Add deionized water to bring the final volume to 1 Liter.
- Adjust the pH of the solution to 4.5 using dilute sulfuric acid or sodium hydroxide.
- Filter the solution before use to remove any undissolved particles.

3. Substrate Preparation:

- Mechanically polish the substrate surface to a mirror finish.
- Degrease the substrate by immersing it in an alkaline cleaning solution (e.g., 50 g/L NaOH at 60-80°C) for 5-10 minutes.
- Rinse the substrate thoroughly with deionized water.
- Activate the surface by dipping it in a 10% sulfuric acid solution for 30-60 seconds.
- Rinse again with deionized water immediately before placing it in the electroplating bath.

4. Electroplating Procedure:

- Heat the electroplating bath to the operating temperature of 50-60°C and maintain constant agitation using a magnetic stirrer to keep the nanodiamonds suspended.
- Use a pure nickel anode. The anode-to-cathode surface area ratio should be approximately 2:1.
- Immerse the prepared substrate (cathode) and the nickel anode into the bath.
- Apply a constant cathodic current density of 2-4 A/dm².

- Continue the electrodeposition for the desired time to achieve the target coating thickness (e.g., 30-60 minutes for a 10-20 μm coating).
- After plating, remove the substrate, rinse it thoroughly with deionized water, and dry it.

5. Characterization of the Deposit:

- Microhardness: Measure the Vickers microhardness of the coating using a microhardness tester.
- Corrosion Resistance: Perform potentiodynamic polarization or electrochemical impedance spectroscopy (EIS) in a suitable corrosive medium (e.g., 3.5% NaCl solution) to determine the corrosion current density (I_{corr}) and corrosion potential (E_{corr}).
- Morphology: Examine the surface morphology and cross-section of the coating using Scanning Electron Microscopy (SEM).

Protocol 2: General Procedure for Evaluating the Effect of Tartrate Concentration in a Watts-Type Nickel Bath

This protocol outlines a general methodology to systematically study the influence of tartrate concentration on the properties of nickel electrodeposits.

1. Baseline Bath Composition (Watts Bath):

- Nickel Sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$): 240 g/L
- Nickel Chloride ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$): 45 g/L
- Boric Acid (H_3BO_3): 30 g/L

2. Experimental Variables:

- Sodium Potassium Tartrate Concentration: Prepare a series of baths with varying concentrations of sodium potassium tartrate (e.g., 0 g/L, 10 g/L, 20 g/L, 30 g/L, 40 g/L).

3. Constant Operating Parameters:

- pH: 4.5
- Temperature: 55°C
- Cathode Current Density: 3 A/dm²
- Agitation: Moderate, using a magnetic stirrer.
- Anode: Pure nickel.
- Substrate: As per Protocol 1.

4. Experimental Procedure:

- Prepare the baseline Watts bath and divide it into equal volumes for each tartrate concentration to be tested.
- Add the specified amount of sodium potassium tartrate to each bath and ensure it is fully dissolved.
- Prepare a set of identical substrates as described in Protocol 1.
- Perform electroplating on one substrate from each bath under the constant operating parameters for a fixed duration to ensure consistent coating thickness.
- After plating, rinse and dry all samples.
- Analyze the resulting deposits for:
 - Microhardness: Compare the HV values for each tartrate concentration.
 - Corrosion Resistance: Compare the I_{corr} and E_{corr} values.
 - Internal Stress: Measure the internal stress using techniques like the bent strip method or X-ray diffraction.
 - Surface Morphology: Observe changes in the grain structure and surface topography using SEM.

Mandatory Visualizations

Caption: Workflow for Nickel-Nanodiamond Composite Electroplating.

Caption: Role of Tartrate as a Complexing Agent in Nickel Electroplating.

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